Flutimide

Description

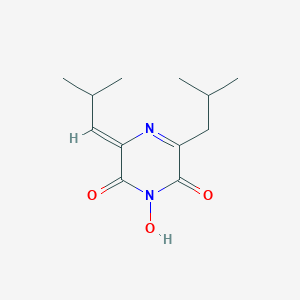

Structure

3D Structure

Properties

IUPAC Name |

(5Z)-1-hydroxy-3-(2-methylpropyl)-5-(2-methylpropylidene)pyrazine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O3/c1-7(2)5-9-11(15)14(17)12(16)10(13-9)6-8(3)4/h5,7-8,17H,6H2,1-4H3/b9-5- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIXHCCPAJIVTOY-UITAMQMPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC(=CC(C)C)C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC1=N/C(=C\C(C)C)/C(=O)N(C1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162666-34-4 | |

| Record name | Flutimide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162666344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Flutamide's Mechanism of Action in Prostate Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Prostate cancer is a disease profoundly dependent on androgen receptor (AR) signaling for its growth and progression.[1] Flutamide, a first-generation nonsteroidal antiandrogen (NSAA), represents a cornerstone therapeutic agent in the management of androgen-sensitive prostate cancer.[2] This technical guide provides an in-depth examination of the molecular mechanisms by which flutamide exerts its effects on prostate cancer cells. Flutamide functions as a prodrug, rapidly metabolized to its more potent active form, 2-hydroxyflutamide.[3] The core mechanism involves competitive antagonism of the androgen receptor, preventing the binding of endogenous androgens like testosterone and dihydrotestosterone (DHT).[4][5] This blockade inhibits the conformational changes in the AR necessary for its activation, subsequent nuclear translocation, and transcription of androgen-dependent genes that drive cellular proliferation and survival.[3] However, the emergence of resistance, often through mutations in the AR ligand-binding domain, can paradoxically convert flutamide into an agonist, a phenomenon central to the "flutamide withdrawal syndrome."[6][7] This guide details these mechanisms, presents key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the critical pathways involved.

Core Mechanism of Action: Competitive Antagonism

The primary therapeutic action of flutamide is mediated by its active metabolite, 2-hydroxyflutamide, which acts as a direct, competitive antagonist of the androgen receptor.[3]

-

Binding Competition: In prostate cancer cells, the growth-promoting androgens, testosterone and its more potent metabolite 5α-dihydrotestosterone (DHT), bind to the ligand-binding domain (LBD) of the AR.[8] Hydroxyflutamide directly competes with DHT for this binding site.[4][9]

-

Inhibition of Conformational Change: Agonist binding (i.e., DHT) induces a critical conformational change in the AR, leading to the dissociation of heat shock proteins (HSPs), homodimerization, and the formation of a functional transcription factor.

-

Prevention of Nuclear Translocation and DNA Binding: By binding to the AR, hydroxyflutamide induces a conformation that is distinct from the agonist-bound state. This antagonistic conformation prevents the proper sequence of events, including stable dimerization, efficient translocation from the cytoplasm to the nucleus, and subsequent binding to androgen response elements (AREs) on the promoter regions of target genes.[3]

-

Suppression of Gene Transcription: The ultimate consequence of flutamide action is the inhibition of the transcription of androgen-dependent genes. Key target genes whose expression is suppressed include Prostate-Specific Antigen (PSA), a critical biomarker for prostate cancer, as well as other genes involved in cell cycle progression and survival.[10]

Caption: Core mechanism of flutamide action in prostate cancer cells.

Quantitative Data

The efficacy of flutamide and its active metabolite, hydroxyflutamide, has been quantified through various in-vitro assays. The data highlight its antagonist potency and binding affinity relative to endogenous androgens and other antiandrogen compounds.

Table 1: Potency and Binding Affinity of Antiandrogens

| Compound | Parameter | Value | Cell/Tissue System | Reference |

| Hydroxyflutamide | IC₅₀ (Antagonist Activity) | 700 nM | - | [11][12] |

| Hydroxyflutamide | Relative Binding Affinity (RBA)¹ | 0.57 | Human Prostate Tissue | [11] |

| Bicalutamide | Relative Binding Affinity (RBA)¹ | 1.4 | Human Prostate Tissue | [11] |

| Nilutamide | Relative Binding Affinity (RBA)¹ | 0.9 | Human Prostate Tissue | [11] |

| Flutamide (Prodrug) | Relative Binding Affinity (RBA)¹ | <0.0057 | Human Prostate Tissue | [11] |

| Dihydrotestosterone (DHT) | Relative Binding Affinity (RBA)¹ | 85 | Human Prostate Tissue | [11] |

¹ Relative Binding Affinity (RBA) is measured against Metribolone (R1881), which is set at 100%.

Table 2: In-Vitro Cytotoxicity of Flutamide in Prostate Cancer Cell Lines

| Cell Line | Androgen Receptor Status | Flutamide IC₅₀ (48h treatment) | Reference |

| LNCaP | AR-positive (mutated T877A) | 14.3 µM | [13][14] |

| DU145 | AR-negative | 11.44 µM | [13][14] |

| PC3 | AR-negative | 17.88 µM | [13][14] |

Note: The cytotoxic effects in AR-negative cell lines suggest potential off-target or AR-independent mechanisms at higher concentrations.[15]

The Flutamide Withdrawal Syndrome: A Paradigm of Acquired Resistance

A significant clinical phenomenon is the "antiandrogen withdrawal syndrome," where cessation of flutamide therapy in patients with progressive disease leads to a paradoxical clinical response, such as a decrease in serum PSA levels.[6]

The molecular basis for this syndrome is primarily attributed to acquired mutations in the androgen receptor gene, most notably the T877A mutation (a threonine-to-alanine substitution at codon 877) in the LBD.[7]

-

Antagonist-to-Agonist Switch: This mutation alters the conformation of the ligand-binding pocket. Consequently, hydroxyflutamide, which binds as an antagonist to the wild-type receptor, now functions as an agonist for the mutated T877A AR.[16][17]

-

Stimulation of Tumor Growth: As an agonist, hydroxyflutamide binding to the T877A mutant AR promotes its activation, nuclear translocation, and the transcription of androgen-responsive genes, thereby driving tumor progression despite ongoing therapy.[16]

-

Effect of Withdrawal: Discontinuing flutamide removes the agonistic stimulus from the mutated AR, leading to a reduction in AR signaling and a temporary regression of the tumor, observed clinically as a fall in PSA.[6][7]

Caption: Mechanism of the flutamide withdrawal syndrome via AR mutation.

Key Experimental Protocols

The elucidation of flutamide's mechanism of action relies on several key in-vitro experimental techniques.

AR Transcriptional Activity: Luciferase Reporter Gene Assay

This assay quantitatively measures the ability of a compound to activate or inhibit AR-mediated gene transcription.[18][19]

-

Principle: Prostate cancer cells (e.g., LNCaP) or engineered cells (e.g., HEK-293) are transfected with two plasmids. The first is a reporter plasmid containing a luciferase gene downstream of a promoter with multiple androgen response elements (AREs). The second is often a control plasmid (e.g., expressing Renilla luciferase) for normalization.

-

Protocol Outline:

-

Cell Culture & Transfection: Seed cells in 96-well plates. Transfect them with the ARE-luciferase reporter and control plasmids using a suitable transfection reagent (e.g., Lipofectamine).[20]

-

Treatment: After 24 hours, replace the medium with one containing charcoal-stripped serum (to remove endogenous androgens). Treat cells with a vehicle control, an androgen agonist (e.g., 1 nM DHT), and the agonist in combination with various concentrations of hydroxyflutamide.

-

Incubation: Incubate the cells for an additional 24-48 hours to allow for AR activation and luciferase protein expression.

-

Lysis and Luminescence Reading: Lyse the cells and add luciferase substrate. Measure the luminescence from both firefly (experimental) and Renilla (control) luciferases using a luminometer.

-

Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Calculate the percentage of inhibition of DHT-induced activity by hydroxyflutamide to determine its antagonistic potency (IC₅₀).

-

Caption: Workflow for an AR luciferase reporter gene assay.

AR Protein Expression: Western Blotting

Western blotting is used to detect and quantify the levels of specific proteins, such as the androgen receptor, in cell lysates.[21]

-

Principle: Proteins from cell extracts are separated by size using polyacrylamide gel electrophoresis (SDS-PAGE), transferred to a membrane, and then probed with specific antibodies to detect the protein of interest.

-

Protocol Outline:

-

Cell Lysis: Treat prostate cancer cells with DHT and/or flutamide for a specified time. Harvest and lyse the cells in a buffer containing detergents and protease inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay) to ensure equal loading.

-

SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20 µg) onto a polyacrylamide gel. Run the gel to separate proteins by molecular weight.[22]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with a protein solution (e.g., 5% milk) to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the androgen receptor (e.g., Anti-AR, D6F11).[23]

-

Secondary Antibody & Detection: Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP). Add a chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensity using densitometry software. Normalize the AR signal to a loading control protein (e.g., β-actin) to compare expression levels across different treatment conditions.[21]

-

Conclusion

Flutamide and its active metabolite, hydroxyflutamide, function as potent competitive antagonists of the wild-type androgen receptor, forming the basis of their therapeutic efficacy in androgen-sensitive prostate cancer. By inhibiting androgen binding, they prevent the downstream signaling cascade that drives tumor cell proliferation. However, the plasticity of the androgen receptor, particularly its susceptibility to mutations within the ligand-binding domain, presents a major mechanism of therapeutic resistance. The conversion of flutamide from an antagonist to an agonist in the context of specific mutations like T877A underscores the dynamic interplay between the drug and its target, providing a molecular explanation for the clinically observed flutamide withdrawal syndrome. A thorough understanding of these mechanisms, supported by quantitative in-vitro assays, is critical for the development of next-generation androgen receptor signaling inhibitors and for optimizing treatment strategies for patients with advanced prostate cancer.

References

- 1. researchgate.net [researchgate.net]

- 2. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 4. Flutamide - Wikipedia [en.wikipedia.org]

- 5. drugs.com [drugs.com]

- 6. The antiandrogen withdrawal syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. ascopubs.org [ascopubs.org]

- 9. Flutamide: an antiandrogen for advanced prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Combination of Resveratrol and Antiandrogen Flutamide Has Synergistic Effect on Androgen Receptor Inhibition in Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 11. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study | PLOS One [journals.plos.org]

- 15. Effects of the antiandrogen flutamide on the expression of protein kinase C isoenzymes in LNCaP and PC3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Molecular Modeling Study of the Hydroxyflutamide Resistance Mechanism Induced by Androgen Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 17. rcsb.org [rcsb.org]

- 18. Analysis of Androgen Receptor Activity by Reporter Gene Assays | Springer Nature Experiments [experiments.springernature.com]

- 19. researchgate.net [researchgate.net]

- 20. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

- 23. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]

An In-depth Technical Guide to the Chemical and Pharmacological Profile of Flutamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, pharmacokinetics, and relevant experimental protocols for Flutamide, a nonsteroidal antiandrogen agent.

Chemical Identity and Structure

Flutamide is a synthetic, nonsteroidal compound classified as an acetanilide derivative. Its chemical structure is fundamental to its function as an androgen receptor antagonist.

-

IUPAC Name: 2-Methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide[1][2][3]

-

SMILES String: CC(C)C(=O)NC1=CC(=C(C=C1)--INVALID-LINK--[O-])C(F)(F)F[4][5]

-

Synonyms: Eulexin, Niftolide, SCH-13521, 4'-Nitro-3'-trifluoromethylisobutyranilide[4][5][6]

Mechanism of Action: Competitive Androgen Receptor Antagonism

Flutamide functions as a prodrug and exerts its therapeutic effects primarily through its active metabolite, 2-hydroxyflutamide.[7][8] It operates as a pure, competitive antagonist of the androgen receptor (AR).[9][10]

The core mechanism involves the following steps:

-

Androgen Competition: Flutamide's active metabolite, 2-hydroxyflutamide, directly competes with endogenous androgens, such as testosterone and dihydrotestosterone (DHT), for the ligand-binding domain of the AR in target tissues like the prostate gland.[4][6][7]

-

Inhibition of Nuclear Translocation: Upon binding to the AR, the flutamide-AR complex is prevented from translocating into the cell nucleus.[6][7]

-

Suppression of Gene Transcription: By blocking nuclear translocation, Flutamide inhibits the AR from binding to androgen response elements (AREs) on DNA. This action prevents the transcription of androgen-dependent genes that are critical for the growth and survival of prostate cancer cells.[7]

This blockade of androgen signaling leads to an inhibition of testosterone-stimulated prostatic DNA synthesis and a reduction in androgen uptake by the target tissue.[6][8]

Quantitative Pharmacological Data

The following tables summarize key quantitative parameters related to Flutamide's binding affinity and pharmacokinetics.

Table 1: Receptor Binding Affinity

| Compound | Receptor | Affinity (Ki) |

| 2-Hydroxyflutamide | Androgen Receptor | 55 nM[11][12] |

Table 2: Pharmacokinetic Properties of Flutamide and its Active Metabolite

| Parameter | Flutamide | 2-Hydroxyflutamide |

| Bioavailability | >90% (Rapidly & Completely Absorbed)[4][13][14] | - |

| Peak Plasma Time (Tmax) | ~2 hours[15] | ~2 hours[13][14] |

| Plasma Protein Binding | 94-96%[4][13][14] | 92-94%[4][13][14] |

| Metabolism | Hepatic (Extensive First-Pass), primarily via CYP1A2[4][15] | - |

| Elimination Half-life | 5-6 hours[4][16] | 8-10 hours[4][13] |

| Excretion | Primarily Urine[4][13] | Primarily Urine[13] |

Table 3: Plasma Concentrations after Oral Administration

| Dose | Condition | Cmax (Flutamide) | Cmax (2-Hydroxyflutamide) |

| 250 mg | Single Dose | 0.02 µg/mL[15][17] | 1.3 µg/mL[15] |

| 500 mg | Single Dose | 0.1 µg/mL[15][17] | 2.4 µg/mL[15] |

| 250 mg t.i.d. | Steady-State | 24-78 ng/mL[13][17] | 0.94 ± 0.23 µg/mL[15] |

Experimental Protocols

Synthesis of Flutamide

The synthesis of Flutamide is typically achieved via N-acylation of 4-nitro-3-trifluoromethylaniline with an acyl halide.[18][19]

Detailed Methodology:

-

Reaction Setup: Weigh 0.100 g of 4-nitro-3-trifluoromethylaniline and add it to a clean, dry 25 mL Erlenmeyer flask.[18]

-

Solvation: Add 2 mL of pyridine to the flask to dissolve the starting material, resulting in a yellow solution.[18]

-

Cooling: Place the solution in an ice bath for 5-10 minutes.[18]

-

Acylation: While in the ice bath, slowly add approximately 0.07 mL of isobutyryl chloride dropwise to the reaction mixture.[18]

-

Heating: Clamp the flask over a steam bath and heat at approximately 70°C for 30 minutes with stirring.[18]

-

Workup and Isolation: Pour the reaction mixture over 100 g of ice and stir vigorously. A pale, yellow solid should precipitate as the ice melts.[18] Isolate the solid product using micro vacuum filtration.[18]

-

Purification: Recrystallize the crude solid from hot toluene to yield the purified Flutamide product.[18]

Androgen Receptor Competitive Binding Assay

This protocol outlines a method to determine the binding affinity of Flutamide's active metabolite to the androgen receptor.

Methodology:

-

Receptor Preparation: Prepare a cytosol fraction containing androgen receptors from a suitable tissue source (e.g., rat anterior pituitary).[11]

-

Incubation: In aliquots of the cytosol, incubate a saturating concentration of a radiolabeled androgen, such as tritiated testosterone ([³H]T).[11]

-

Competition: To parallel sets of aliquots, add increasing concentrations of the unlabeled competitor compound (e.g., 2-hydroxyflutamide).[11] A control set should contain no competitor.

-

Equilibration: Incubate all samples at 0-4°C for 18 hours to allow the binding to reach equilibrium.[11]

-

Separation: Separate the bound from the free radioligand by adding a dextran-coated charcoal suspension, followed by centrifugation.[11] The charcoal binds the free [³H]T, leaving the receptor-bound [³H]T in the supernatant.

-

Quantification: Measure the radioactivity of the supernatant using liquid scintillation counting.

-

Data Analysis: Plot the displacement of [³H]T by the competitor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC₅₀) can be determined. The inhibition constant (Ki) can then be calculated from the IC₅₀ value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity.

References

- 1. Flutamide - LKT Labs [lktlabs.com]

- 2. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pharmacompass.com [pharmacompass.com]

- 4. Flutamide - Wikipedia [en.wikipedia.org]

- 5. caymanchem.com [caymanchem.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 8. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. urology-textbook.com [urology-textbook.com]

- 10. Mechanism of action and pure antiandrogenic properties of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. selleckchem.com [selleckchem.com]

- 12. selleckchem.com [selleckchem.com]

- 13. drugs.com [drugs.com]

- 14. drugs.com [drugs.com]

- 15. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Flutamide dosing, indications, interactions, adverse effects, and more [reference.medscape.com]

- 17. researchgate.net [researchgate.net]

- 18. drnerz.com [drnerz.com]

- 19. pubs.acs.org [pubs.acs.org]

Flutamide: A Technical Overview of its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a nonsteroidal antiandrogen that has been utilized in the treatment of prostate cancer. Its therapeutic effect is derived from its ability to competitively inhibit the binding of androgens to their receptors, thereby impeding the growth of androgen-sensitive prostate carcinoma cells.[1][2] This technical guide provides a detailed overview of the core physicochemical properties of flutamide, essential data for researchers and professionals involved in drug development and formulation.

CAS Number

The Chemical Abstracts Service (CAS) Registry Number for Flutamide is 13311-84-7 .[2][3][4]

Physical and Chemical Properties

A comprehensive summary of the key physical and chemical properties of flutamide is presented in the table below. These parameters are critical for understanding the behavior of flutamide in various experimental and physiological environments.

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₁F₃N₂O₃ | [3][4][5] |

| Molecular Weight | 276.22 g/mol | [3][6] |

| Appearance | A yellow crystalline powder.[3][7] | [3][7] |

| Melting Point | 111.5-112.5 °C | [1][3][8] |

| Boiling Point | 400.3 ± 45.0 °C at 760 mmHg | [4][9] |

| Water Solubility | Insoluble/Practically insoluble.[3][7] Reported values include 9.45 mg/L and >41.4 µg/mL at pH 7.4.[1][8] A study showed a solubility of 0.0095 mg/mL in water, which could be enhanced.[10] | [1][3][7][8][10] |

| Solubility in Organic Solvents | Soluble in DMSO, ethanol, acetone, and ethyl acetate.[3][5][7][11] | [3][5][7][11] |

| pKa (Strongest Acidic) | 12.81 | [1] |

| LogP | 3.35 | [1][8] |

Experimental Protocols

The determination of the physicochemical properties listed above involves standard laboratory methodologies. While detailed experimental protocols for each cited value are proprietary to the original researchers, the following outlines the general approaches typically employed:

-

Melting Point: Determined using a calibrated melting point apparatus, where the temperature range over which the crystalline solid transitions to a liquid is observed.

-

Boiling Point: Often estimated using computational models due to the thermal lability of complex organic molecules. Experimental determination would involve heating the substance to its boiling point at a specific pressure and measuring the temperature.

-

Solubility: Typically determined using the shake-flask method.[12] An excess of the compound is agitated in a specific solvent (e.g., water, ethanol) at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then quantified, often by High-Performance Liquid Chromatography (HPLC).

-

pKa: Potentiometric titration is a common method. A solution of the compound is titrated with a strong acid or base, and the change in pH is monitored to determine the acid dissociation constant.

-

LogP (Octanol-Water Partition Coefficient): The shake-flask method is also standard here. The compound is dissolved in a mixture of octanol and water. After equilibration, the concentration of the compound in each phase is measured to determine the partition coefficient.

Mechanism of Action: Androgen Receptor Antagonism

Flutamide exerts its pharmacological effect by acting as a competitive antagonist at the androgen receptor (AR).[13][14] In normal physiological processes, androgens like testosterone and dihydrotestosterone (DHT) bind to the AR, leading to a conformational change, nuclear translocation, and subsequent regulation of target gene expression that promotes cell growth and survival. Flutamide and its more active metabolite, 2-hydroxyflutamide, bind to the AR, preventing the binding of endogenous androgens.[1][15] This blockade inhibits the downstream signaling cascade that drives the proliferation of prostate cancer cells.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Flutamide | 13311-84-7 [chemicalbook.com]

- 3. Flutamide - LKT Labs [lktlabs.com]

- 4. Flutamide | CAS#:13311-84-7 | Chemsrc [chemsrc.com]

- 5. caymanchem.com [caymanchem.com]

- 6. pharmacompass.com [pharmacompass.com]

- 7. chembk.com [chembk.com]

- 8. Flutamide | C11H11F3N2O3 | CID 3397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 13311-84-7 | CAS DataBase [m.chemicalbook.com]

- 10. turkjps.org [turkjps.org]

- 11. cdn.caymanchem.com [cdn.caymanchem.com]

- 12. Equilibrium solubility, inter- and intra-molecular interactions and solvation performance of flutamide in some aqueous blended co-solvents [inis.iaea.org]

- 13. medchemexpress.com [medchemexpress.com]

- 14. selleckchem.com [selleckchem.com]

- 15. bccancer.bc.ca [bccancer.bc.ca]

An In-Depth Technical Guide to the In Vitro Antiandrogenic Effects of Flutamide

Executive Summary: Flutamide, a non-steroidal antiandrogen, and its more active metabolite, 2-hydroxyflutamide, are pivotal in the study and treatment of androgen-dependent conditions, most notably prostate cancer. Their primary mechanism of action is the competitive antagonism of the androgen receptor (AR), which disrupts the signaling cascade responsible for androgen-mediated gene expression and cell proliferation. This technical guide provides a comprehensive overview of the in vitro methodologies used to characterize Flutamide's antiandrogenic properties. It presents quantitative data from key studies in structured tables, details common experimental protocols, and visualizes the underlying molecular pathways and experimental workflows using Graphviz diagrams. This document is intended for researchers, scientists, and drug development professionals engaged in androgen receptor signaling and antiandrogen drug discovery.

Core Mechanism of Action: Androgen Receptor Antagonism

The biological effects of androgens, such as testosterone and dihydrotestosterone (DHT), are mediated by the androgen receptor (AR), a ligand-activated transcription factor. In its inactive state, the AR resides in the cytoplasm. Upon binding to an androgen, the receptor undergoes a conformational change, dissociates from heat shock proteins, dimerizes, and translocates into the nucleus.[1][2] Within the nucleus, the AR-androgen complex binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, initiating their transcription and leading to androgenic effects like prostate cell growth.[1][3]

Flutamide and its primary active metabolite, 2-hydroxyflutamide, function as pure antiandrogens by competitively binding to the AR.[3][4] This binding prevents or inhibits the binding of endogenous androgens. The Flutamide-AR complex is unable to efficiently initiate the full cascade of transcriptional activation, thereby blocking the expression of androgen-dependent genes.[1][5][6] This blockade of androgen action at the receptor level is the cornerstone of Flutamide's therapeutic effect.

Quantitative Analysis of Antiandrogenic Potency

The potency of Flutamide and its metabolites is quantified through various in vitro assays that measure their ability to compete with androgens for AR binding (binding affinity) and to inhibit androgen-induced cellular responses (functional antagonism).

Competitive Binding Affinity

Binding affinity is often expressed as the inhibitor constant (Ki), which represents the concentration of the inhibitor required to occupy 50% of the receptors in the absence of the ligand. A lower Ki value indicates a higher binding affinity. Studies show that 2-hydroxyflutamide has a significantly higher affinity for the AR than the parent compound, Flutamide.

Table 2.1: Androgen Receptor Binding Affinity (Ki) of Flutamide and 2-Hydroxyflutamide

| Compound | Tissue/Cell Source | Ki (nM) | Reference(s) |

|---|---|---|---|

| Flutamide | Rat Anterior Pituitary | 1275 | [7] |

| Rat Ventral Prostate | 1450 - 7550 | [7] | |

| 2-Hydroxyflutamide | Rat Anterior Pituitary | 55 | [7] |

| Rat Ventral Prostate | 62 - 205 | [7] | |

| Human Prostatic Carcinoma | 62 - 205 | [7] | |

| Rat Uterus | 62 - 205 | [7] | |

| Mouse Shionogi Mammary Carcinoma | 62 - 205 | [7] | |

| Dihydrotestosterone (DHT) | Rat Ventral Prostate | 0.1 - 0.47 | [7] |

| Testosterone | Rat Ventral Prostate | 0.6 - 2.7 |[7] |

Data compiled from multiple tissues as reported in the cited literature.

Functional Antagonism

Functional assays measure the concentration of an antagonist required to inhibit 50% of a specific androgen-induced biological response (IC50). These assays provide a more direct measure of the compound's antiandrogenic effect in a cellular context. Across different cell lines and endpoints, 2-hydroxyflutamide consistently demonstrates greater potency than other antiandrogens like Casodex (Bicalutamide).[8]

Table 2.2: Functional Antagonism (IC50) of Flutamide and 2-Hydroxyflutamide in In Vitro Assays

| Assay Type | Cell Line | Androgen Stimulant | Compound | IC50 (nM) | Reference(s) |

|---|---|---|---|---|---|

| Cell Proliferation | Shionogi (SEM-107) | 1 nM Testosterone | 2-Hydroxyflutamide | 72 | [8] |

| 1 nM Testosterone | Casodex | 243 | [8] | ||

| 1 nM Testosterone | Nilutamide | 412 | [8] | ||

| GCDFP-15 Secretion | T-47D | 1 nM Testosterone | 2-Hydroxyflutamide | 29 | [8] |

| 1 nM Testosterone | Casodex | 180 | [8] | ||

| 1 nM Testosterone | Nilutamide | 87 | [8] | ||

| GCDFP-15 Secretion | ZR-75-1 | 1 nM Testosterone | 2-Hydroxyflutamide | 35 | [8] |

| 1 nM Testosterone | Casodex | 142 | [8] | ||

| 1 nM Testosterone | Nilutamide | 75 | [8] | ||

| [3H] Testosterone Uptake | Rat Adenohypophysial Cells | 3 nM [3H]Testosterone | 2-Hydroxyflutamide | 50 | [7] |

| Reporter Gene Assay | CV-1 | DHT | Flutamide | 102 | [9] |

| AR-CALUX Assay | - | - | Flutamide | 1140 | [10] |

| - | - | 2-Hydroxyflutamide | 50 | [10] |

| Mitogenesis Inhibition | Mouse Spleen Cells | Concanavalin A | Flutamide | 12,000 |[11] |

Key In Vitro Experimental Protocols

A variety of standardized in vitro assays are employed to elucidate the antiandrogenic effects of compounds like Flutamide. Below are detailed protocols for the most common methodologies.

Competitive Androgen Receptor Binding Assay

This assay quantifies the ability of a test compound to compete with a radiolabeled androgen for binding to the AR.

-

Principle: A fixed concentration of a high-affinity radiolabeled androgen (e.g., [3H]DHT) is incubated with a source of AR (e.g., rat prostate cytosol) in the presence of varying concentrations of the unlabeled test compound (Flutamide). The amount of radiolabeled androgen displaced by the test compound is measured, allowing for the calculation of its binding affinity (Ki).

-

Methodology:

-

Receptor Preparation: Prepare a cytosolic fraction from an androgen-sensitive tissue, such as the rat ventral prostate, by homogenization and ultracentrifugation.

-

Incubation: In assay tubes, combine the cytosol preparation, a fixed concentration of [3H]DHT, and a range of concentrations of Flutamide or 2-hydroxyflutamide. Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled DHT).

-

Separation: After incubation to equilibrium, separate the receptor-bound from free radiolabeled androgen using methods like dextran-coated charcoal adsorption or hydroxylapatite precipitation.

-

Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.

-

Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Androgen-Responsive Reporter Gene Assay

This cell-based functional assay measures the ability of a compound to inhibit androgen-induced transcription of a reporter gene.

-

Principle: A host cell line (e.g., PC3, which lacks endogenous AR, or CV-1) is transiently co-transfected with two plasmids: an expression vector containing the human AR gene and a reporter vector containing a reporter gene (e.g., luciferase or CAT) under the control of an androgen-responsive promoter (e.g., MMTV or PSA promoter).[5][9] When treated with an androgen, the expressed AR activates the transcription of the reporter gene. The antiandrogenic activity of Flutamide is quantified by its ability to inhibit this androgen-induced reporter activity.

-

Methodology:

-

Cell Culture: Plate host cells (e.g., PC3) in multi-well plates.

-

Transfection: Co-transfect the cells with the AR expression plasmid and the ARE-reporter plasmid using a suitable transfection reagent. A third plasmid (e.g., expressing Renilla luciferase) may be included to normalize for transfection efficiency.

-

Treatment: After allowing for protein expression, treat the cells with a constant concentration of an androgen (e.g., DHT) alone or in combination with increasing concentrations of Flutamide.

-

Incubation: Incubate the cells for 24-48 hours to allow for reporter gene expression.

-

Lysis and Assay: Lyse the cells and measure the reporter enzyme activity (e.g., luminescence for luciferase) using a plate reader.

-

Data Analysis: Normalize the reporter activity to the control plasmid activity. Plot the normalized activity against the Flutamide concentration to determine the IC50 value.

-

Cell Proliferation and Secretion Assays

These assays use androgen-dependent cell lines to measure the effect of antiandrogens on physiological endpoints like cell growth or protein secretion.

-

Principle: Cell lines that require androgens for proliferation (e.g., Shionogi mouse mammary tumor cells) or for the secretion of specific proteins (e.g., GCDFP-15 in T-47D cells) are used.[8] The ability of Flutamide to inhibit these androgen-stimulated effects is a measure of its antiandrogenic activity.

-

Methodology:

-

Cell Seeding: Plate the androgen-dependent cells in a suitable medium, often stripped of endogenous steroids.

-

Treatment: Treat the cells with a stimulating concentration of an androgen (e.g., testosterone) with or without various concentrations of Flutamide.

-

Incubation: Incubate the cells for a period sufficient to observe a response (e.g., 6-10 days for proliferation).[8][12]

-

Quantification:

-

Data Analysis: Determine the IC50 value by plotting the inhibition of proliferation or secretion against the Flutamide concentration.

-

Advanced Mechanistic Insights from In Vitro Studies

Beyond its primary role as a competitive AR antagonist, in vitro studies have revealed additional mechanisms and effects of Flutamide.

-

Activity on Mutant Androgen Receptors: Some studies have shown that Flutamide, but not always its active metabolite, can suppress the transcriptional activity of certain mutant androgen receptors found in hormone-refractory prostate cancer, such as the T877A mutant expressed in LNCaP cells.[5] This suggests a potential role in more advanced disease states.

-

Induction of DNA Double-Strand Breaks: In the context of androgen deprivation, Flutamide's active metabolite, hydroxyflutamide, has been shown to induce the nuclear translocation of AR and stimulate TOP2B-mediated DNA double-strand breaks (DSBs).[14] This paradoxical effect suggests that Flutamide could potentially act as a radiosensitizer, enhancing the efficacy of radiation therapy by inducing DNA damage in prostate cancer cells.[14][15]

-

Off-Target Effects: In vitro experiments have also identified that Flutamide can act as a ligand for the aryl hydrocarbon receptor (AhR), a mechanism potentially linked to its observed hepatotoxicity.[16] Furthermore, studies in isolated hepatocytes have shown that Flutamide can induce oxidative stress, mitochondrial dysfunction, and lipid peroxidation, providing further insight into its potential for cellular toxicity.[17][18]

Conclusion

In vitro studies are indispensable for characterizing the antiandrogenic effects of Flutamide. They have definitively established that its active metabolite, 2-hydroxyflutamide, is a potent competitive antagonist of the androgen receptor. Quantitative data derived from binding, reporter gene, and cell-based functional assays provide a robust framework for comparing its potency against other antiandrogens. Furthermore, these studies continue to uncover novel aspects of Flutamide's mechanism, including its effects on mutant receptors and its potential to induce DNA damage, which may open new avenues for therapeutic strategies. The experimental protocols detailed herein represent the foundational tools for the continued investigation of both current and next-generation antiandrogen therapies.

References

- 1. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 2. academic.oup.com [academic.oup.com]

- 3. Flutamide - Wikipedia [en.wikipedia.org]

- 4. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Suppression of mutant androgen receptors by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Comparison of in vitro effects of the pure antiandrogens OH-flutamide, Casodex, and nilutamide on androgen-sensitive parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Evaluation of androgen receptor transcriptional activities of bisphenol A, octylphenol and nonylphenol in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Next Generation Risk Assessment of the Anti-Androgen Flutamide Including the Contribution of Its Active Metabolite Hydroxyflutamide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salutary clinical response of prostate cancer to antiandrogen withdrawal: assessment of flutamide in an in vitro paradigm predictive of tumor growth enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Combination of Resveratrol and Antiandrogen Flutamide Has Synergistic Effect on Androgen Receptor Inhibition in Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 13. Combination of Resveratrol and Antiandrogen Flutamide Has Synergistic Effect on Androgen Receptor Inhibition in Prostate Cancer Cells | Anticancer Research [ar.iiarjournals.org]

- 14. Induction of double-strand breaks with the non-steroidal androgen receptor ligand flutamide in patients on androgen suppression: a study protocol for a randomized, double-blind prospective trial - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The antiandrogen flutamide is a novel aryl hydrocarbon receptor ligand that disrupts bile acid homeostasis in mice through induction of Abcc4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Flutamide-Induced Cytotoxicity and Oxidative Stress in an In Vitro Rat Hepatocyte System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparison of the Cytotoxicity of the Nitroaromatic Drug Flutamide to Its Cyano Analogue in the Hepatocyte Cell Line TAMH: Evidence for Complex I Inhibition and Mitochondrial Dysfunction Using Toxicogenomic Screening - PMC [pmc.ncbi.nlm.nih.gov]

Flutamide's Effect on Androgen Receptor Signaling: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the nonsteroidal antiandrogen, flutamide, and its impact on androgen receptor (AR) signaling. Flutamide, and more potently its active metabolite hydroxyflutamide, functions as a competitive antagonist to the AR, playing a crucial role in the management of prostate cancer. This guide details its mechanism of action, presents key quantitative data on its biochemical and cellular activity, outlines standard experimental protocols for its evaluation, and visualizes the complex signaling and experimental pathways involved.

Introduction

Flutamide is a first-generation nonsteroidal antiandrogen (NSAA) used primarily in the treatment of prostate cancer.[1][2] Unlike steroidal antiandrogens, it possesses no intrinsic hormonal activity. Flutamide itself is a prodrug that is rapidly and extensively metabolized in the liver to its more potent, active form, 2-hydroxyflutamide.[3][4][5][6] This active metabolite is the primary mediator of the drug's therapeutic effects. The core mechanism of flutamide involves the competitive inhibition of androgen binding to the androgen receptor (AR), thereby disrupting the signaling cascade that promotes the growth and survival of prostate cancer cells.[1][3][7]

Mechanism of Action

The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), regulates the expression of genes critical for the development and maintenance of the male phenotype, as well as the growth of prostate cancer cells.[3]

Canonical Androgen Receptor Signaling

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs). Binding of an androgen (e.g., DHT) induces a conformational change, leading to the dissociation of HSPs. The activated AR then dimerizes and translocates to the nucleus, where it binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating gene transcription.

Flutamide's Antagonistic Action

Flutamide and its active metabolite, hydroxyflutamide, act as direct, competitive antagonists of the AR.[1] They bind to the same ligand-binding domain as endogenous androgens. This binding prevents the necessary conformational changes required for receptor activation. Consequently, flutamide inhibits the nuclear translocation of the AR, its binding to AREs, and the subsequent transcription of androgen-dependent genes essential for prostate cancer cell proliferation.[7][8]

When used as monotherapy, the blockade of AR in the hypothalamus and pituitary gland disrupts the negative feedback loop, leading to an increase in luteinizing hormone (LH) and consequently, elevated plasma testosterone levels.[3][9] This is why flutamide is often used in combination with a gonadotropin-releasing hormone (GnRH) agonist, which suppresses testicular testosterone production, a strategy known as combined androgen blockade (CAB).[1][2]

References

- 1. Flutamide - Wikipedia [en.wikipedia.org]

- 2. drugs.com [drugs.com]

- 3. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 4. Pharmacology and pharmacokinetics of flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of flutamide and its major metabolites after a single oral dose and during chronic treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. academic.oup.com [academic.oup.com]

- 9. cancercareontario.ca [cancercareontario.ca]

Flutamide in Basic Endocrinology Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flutamide is a non-steroidal compound recognized for its potent anti-androgenic properties.[1] While clinically established in the management of androgen-dependent conditions such as prostate cancer and hirsutism, its significance extends deeply into basic endocrinology research.[2][3][4] Flutamide serves as an invaluable pharmacological tool for investigating the multifaceted roles of androgens and the androgen receptor (AR) in physiological and pathological processes. This guide provides an in-depth overview of the core applications of flutamide in a research context, focusing on its mechanism of action, quantitative data, experimental protocols, and the visualization of associated pathways.

Flutamide functions as a prodrug, being rapidly metabolized in the liver to its more active form, 2-hydroxyflutamide.[2][5] This active metabolite is a pure, competitive antagonist of the androgen receptor.[1][2][6] By binding to the AR, it prevents the native ligands, testosterone and dihydrotestosterone (DHT), from associating with the receptor, thereby inhibiting subsequent downstream signaling cascades that govern gene expression.[1][2][7]

Mechanism of Action

The primary mechanism of flutamide revolves around its competitive antagonism at the androgen receptor. Unlike steroidal anti-androgens, it possesses no intrinsic agonistic activity.[8]

-

Competitive Binding: Flutamide's active metabolite, 2-hydroxyflutamide, directly competes with endogenous androgens like testosterone and dihydrotestosterone (DHT) for the ligand-binding domain of the AR.[2][9]

-

Inhibition of AR Transactivation: By binding to the AR, hydroxyflutamide prevents the conformational changes necessary for receptor activation. This blockade inhibits the translocation of the AR to the cell nucleus and its subsequent binding to androgen response elements (AREs) on DNA, thereby halting the transcription of androgen-dependent genes.[2][10]

-

Disruption of the HPG Axis Feedback: Flutamide's anti-androgenic action is not limited to peripheral tissues. It also blocks androgen receptors in the hypothalamus and pituitary gland. This disrupts the negative feedback loop normally exerted by testosterone, leading to an increase in the secretion of Luteinizing Hormone (LH).[2][6][11][12] The elevated LH levels then stimulate the testes to produce more testosterone.[11][13][14] This systemic hormonal alteration is a critical consideration in in vivo experimental designs.

Data Presentation: Quantitative Analysis

The following tables summarize key quantitative data related to flutamide's interaction with the androgen receptor and its physiological effects, facilitating comparison and experimental design.

Table 1: Androgen Receptor Binding Affinity and Potency

| Compound | Parameter | Value | Species/Tissue | Reference |

| Flutamide | Ki | 1275 - 7550 nM | Rat (various tissues) | [15] |

| RBA | <0.0057 | Human Prostate | [16] | |

| Hydroxyflutamide | Ki | 55 - 205 nM | Rat (various tissues) | [15] |

| IC50 | 700 nM | Not Specified | [5][16] | |

| RBA | 0.57 | Human Prostate | [16] | |

| Testosterone (T) | IC50 | 0.5 nM | Rat Adenohypophysial Cells | [15] |

| Ki | 0.6 - 2.7 nM | Rat (various tissues) | [15] | |

| Dihydrotestosterone (DHT) | Ki | 0.1 - 0.47 nM | Rat (various tissues) | [15] |

| RBA | 85 | Human Prostate | [16] | |

| Bicalutamide | RBA | 1.4 | Human Prostate | [16] |

Ki: Inhibition constant; IC50: Half-maximal inhibitory concentration; RBA: Relative binding affinity (compared to Metribolone at 100%).

Table 2: In Vivo Effects of Flutamide on Systemic Hormone Levels

| Species | Dose | Duration | LH Change | Testosterone Change | Reference |

| Normal Men | 750 mg/day | 14 days | ▲ Increased (5.9 to 8.6 ng/ml) | ▲ Increased (17.4 to 26.9 nmol/liter) | [14] |

| Men with Prostate Cancer | 750-1500 mg/day | 0.5-7 months | No significant change | ▲ Increased (279 to 484 ng/dl) | [13] |

| Intact Male Rats | 0.5 mg/day | Not specified | ▲ 7- to 8-fold increase (I-LH) | No change | [11] |

| Intact Male Rats | Higher doses | Not specified | ▲ Increased (B-LH) | ▲ Increased to castration levels | [11] |

| Male Rats | 4 mg/kg/day | 28 days | Not specified | ▲ Increased | [17] |

| Male Rats | Not specified | Short-term | ▲ Increased (24.38 to 33.76 mIU/mL) | ▲ Increased (32.04 to 51.17 ng/mL) | [3] |

▲: Increase; I-LH: Immunoreactive LH; B-LH: Bioactive LH.

Table 3: In Vitro Effects of Flutamide on Prostate Cancer Cell Lines

| Cell Line | Parameter | Value | Treatment Duration | Reference |

| PC3 | IC50 | 17.88 µM | 48 hours | [18] |

| LNCaP | IC50 | 14.3 µM | 48 hours | [18] |

| DU145 | IC50 | 11.44 µM | 48 hours | [18] |

Signaling Pathways and Experimental Workflows

Visualizations created using Graphviz provide a clear understanding of the molecular interactions and experimental processes involving flutamide.

Caption: Androgen Receptor signaling and the inhibitory action of hydroxyflutamide.

Caption: Flutamide disrupts the Hypothalamic-Pituitary-Gonadal (HPG) axis feedback loop.

Caption: Workflow for a competitive androgen receptor binding assay.

Caption: Workflow for an androgen receptor reporter gene assay.

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are foundational protocols for key experiments involving flutamide.

Protocol 1: Competitive Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of flutamide and its metabolites for the androgen receptor.

-

Materials:

-

AR Source: Rat ventral prostate cytosol or purified recombinant human AR.

-

Radioligand: [³H]-Dihydrotestosterone ([³H]DHT) or [³H]-Mibolerone.

-

Competitors: Unlabeled DHT (for standard curve), Flutamide, Hydroxyflutamide.

-

Assay Buffer: TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Separation Agent: Dextran-coated charcoal (DCC) suspension.

-

Scintillation Cocktail and Vials.

-

-

Procedure:

-

Preparation: Prepare serial dilutions of unlabeled competitors (DHT, Flutamide, Hydroxyflutamide) in the assay buffer. Keep all reagents and protein preparations on ice.

-

Incubation: In microcentrifuge tubes, combine the AR source, a fixed concentration of [³H]DHT (typically at or below its Kd), and varying concentrations of the competitor. Include tubes for total binding (no competitor) and non-specific binding (a high concentration of unlabeled DHT).

-

Equilibration: Incubate the mixture at 4°C for 18-24 hours to reach binding equilibrium.

-

Separation: Add a volume of ice-cold DCC suspension to each tube to adsorb unbound radioligand. Incubate on ice for 10-15 minutes with occasional vortexing.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 10,000 x g) for 5-10 minutes at 4°C to pellet the charcoal.

-

Quantification: Carefully transfer a known volume of the supernatant (containing the AR-bound radioligand) to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression (sigmoidal dose-response) to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[19]

-

Protocol 2: AR-Mediated Reporter Gene Assay

This cell-based assay measures the ability of flutamide to antagonize androgen-induced gene transcription.[20]

-

Materials:

-

Cell Line: An AR-negative cell line like PC3 or an AR-positive line like LNCaP.[21] For AR-negative cells, co-transfection with an AR expression vector is required.

-

Plasmids: An AR expression vector (e.g., pCMV-hAR) and a reporter plasmid containing an androgen-responsive promoter driving a reporter gene (e.g., pGL3-PSA-Luc, containing the prostate-specific antigen promoter upstream of the luciferase gene).[21] A control plasmid (e.g., expressing Renilla luciferase) is used for transfection normalization.

-

Transfection Reagent: (e.g., Lipofectamine).

-

Cell Culture Medium: Phenol red-free medium supplemented with charcoal-stripped serum to remove endogenous steroids.

-

Test Compounds: DHT, Flutamide, Hydroxyflutamide.

-

Luciferase Assay Reagent Kit.

-

-

Procedure:

-

Cell Plating: Seed cells in 96-well or 24-well plates at a density that will result in 70-90% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the AR expression plasmid (if needed), the androgen-responsive reporter plasmid, and the normalization control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

-

Recovery: After 4-6 hours, replace the transfection medium with fresh phenol red-free medium containing charcoal-stripped serum and allow cells to recover for 24 hours.

-

Treatment: Treat the cells with DHT at a concentration known to elicit a submaximal response (e.g., its EC50) in the presence of increasing concentrations of flutamide or hydroxyflutamide. Include controls for vehicle, DHT alone, and flutamide alone.

-

Incubation: Incubate the treated cells for 18-24 hours.

-

Lysis and Assay: Wash the cells with PBS and lyse them using the buffer provided in the luciferase assay kit. Measure both firefly (reporter) and Renilla (normalization) luciferase activity using a luminometer.

-

Data Analysis: Normalize the firefly luciferase readings to the Renilla luciferase readings for each well. Calculate the percentage of inhibition of DHT-induced activity for each flutamide concentration and determine the IC50 value.[22][23]

-

Protocol 3: In Vivo Study in a Male Rat Model

This protocol outlines a general approach to assess the anti-androgenic effects of flutamide in vivo.

-

Animals:

-

Species/Strain: Adult male Sprague-Dawley or Wistar rats.

-

Housing: Controlled environment (12h light/dark cycle, constant temperature and humidity) with ad libitum access to food and water.

-

-

Experimental Design:

-

Acclimation: Acclimate animals for at least one week before the start of the experiment.

-

Grouping: Randomly assign animals to treatment groups (e.g., n=8-10 per group):

-

Administration: Administer flutamide or vehicle daily via oral gavage for a specified period (e.g., 28 days).[17]

-

Monitoring: Monitor body weight and clinical signs of toxicity throughout the study.

-

-

Endpoint Collection (at study termination):

-

Euthanasia and Blood Collection: Euthanize animals (e.g., via CO₂ asphyxiation followed by cardiac puncture). Collect trunk blood for hormone analysis.

-

Hormone Analysis: Separate serum and store at -80°C. Measure serum concentrations of LH, FSH, and testosterone using validated ELISA or RIA kits.[3]

-

Organ Weights: Carefully dissect and weigh androgen-dependent tissues, including the ventral prostate, seminal vesicles, and epididymides.[17]

-

Histopathology: Fix tissues in 10% neutral buffered formalin for histological examination to assess for changes such as glandular atrophy.

-

-

Data Analysis: Compare organ weights (absolute and relative to body weight) and hormone levels between flutamide-treated groups and the vehicle control group using appropriate statistical tests (e.g., ANOVA followed by Dunnett's test).

Summary of Research Applications

-

Probing AR Function: Flutamide is a standard tool for blocking AR signaling to elucidate the receptor's role in the development, function, and maintenance of various tissues, including the prostate, testes, skin, and central nervous system.[3][7]

-

Modeling Androgen-Dependent Diseases: It is widely used in animal models of prostate cancer, benign prostatic hyperplasia (BPH), and polycystic ovary syndrome (PCOS) to investigate disease pathogenesis and evaluate therapeutic strategies.[4][24]

-

Dissecting HPG Axis Regulation: By selectively blocking AR-mediated feedback, flutamide allows researchers to study the independent and integrated roles of the hypothalamus, pituitary, and gonads in regulating hormone production.[11][12]

-

Endocrine Disruptor Research: Due to its well-characterized anti-androgenic activity, flutamide often serves as a positive control or reference compound in screening assays designed to identify environmental chemicals with endocrine-disrupting potential.[17]

-

Investigating Drug Resistance: Studies on mutations in the AR ligand-binding domain that convert flutamide from an antagonist to an agonist have provided critical insights into the mechanisms of treatment resistance in prostate cancer.[21][25]

References

- 1. Flutamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Flutamide? [synapse.patsnap.com]

- 3. Flutamide treatment reveals a relationship between steroidogenic activity of Leydig cells and ultrastructure of their mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Flutamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. urology-textbook.com [urology-textbook.com]

- 7. Development and Evaluation of <sup>99m</sup>Tc Tricarbonyl Complexes Derived from Flutamide with Affinity for Androgen Receptor - ProQuest [proquest.com]

- 8. Mechanism of action and pure antiandrogenic properties of flutamide [pubmed.ncbi.nlm.nih.gov]

- 9. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 11. karger.com [karger.com]

- 12. researchgate.net [researchgate.net]

- 13. The effect of flutamide on testosterone metabolism and the plasma levels of androgens and gonadotropins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Effect of flutamide or cyproterone acetate on pituitary and testicular hormones in normal men - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 17. Repeated dose (28 days) oral toxicity study of flutamide in rats, based on the draft protocol for the 'Enhanced OECD Test Guideline 407' for screening for endocrine-disrupting chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Suppression of mutant androgen receptors by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. promega.com [promega.com]

- 23. mdpi.com [mdpi.com]

- 24. academic.oup.com [academic.oup.com]

- 25. A Molecular Modeling Study of the Hydroxyflutamide Resistance Mechanism Induced by Androgen Receptor Mutations - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Studying Androgen Receptor Antagonism Using Flutamide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing flutamide, a nonsteroidal antiandrogen, for the study of androgen receptor (AR) antagonism. This document details the mechanism of action of flutamide, presents key quantitative data, and offers detailed protocols for essential in vitro and in vivo experiments.

Introduction

Flutamide is a nonsteroidal antiandrogen that is primarily used in the treatment of prostate cancer.[1] It functions as a competitive antagonist of the androgen receptor, thereby inhibiting the biological effects of androgens like testosterone and dihydrotestosterone (DHT).[1] Flutamide itself is a prodrug that is rapidly metabolized in the liver to its more active form, 2-hydroxyflutamide.[1][2] This active metabolite has a higher affinity for the androgen receptor and is largely responsible for the pharmacological activity of the drug.[3] Understanding the interaction of flutamide and its metabolites with the androgen receptor is crucial for research into androgen-dependent diseases and the development of novel antiandrogen therapies.

Mechanism of Action

Flutamide exerts its antiandrogenic effects by directly competing with androgens for binding to the ligand-binding domain of the androgen receptor.[1] This competitive inhibition prevents the conformational changes in the receptor that are necessary for its activation, subsequent translocation to the nucleus, and the transcription of androgen-responsive genes.[4] While anti-androgens like hydroxyflutamide bind to the AR and cause nuclear translocation, they do not induce transcriptional activation.[4]

Quantitative Data

The following tables summarize the binding affinities and inhibitory concentrations of flutamide and its active metabolite, hydroxyflutamide, for the androgen receptor.

| Compound | Parameter | Value | Species/Tissue/Cell Line | Reference |

| Flutamide | Ki | 1275 nM | Rat anterior pituitary | [3] |

| Ki | 1450 - 7550 nM | Rat ventral prostate, human prostatic carcinoma, rat uterus, mouse Shionogi mammary carcinoma | [3] | |

| IC50 | 17.88 µM | PC3 human prostate cancer cells | [5] | |

| IC50 | 14.3 µM | LNCaP human prostate cancer cells | [5] | |

| IC50 | 11.44 µM | DU145 human prostate cancer cells | [5] | |

| Hydroxyflutamide | Ki | 55 nM | Rat anterior pituitary | [3][6] |

| Ki | 62 - 205 nM | Rat ventral prostate, human prostatic carcinoma, rat uterus, mouse Shionogi mammary carcinoma | [3] | |

| IC50 | 700 nM (0.7 µM) | Androgen Receptor | [2][7][8] | |

| IC50 | 50 nM | Rat adenohypophysial cells (inhibition of [3H] testosterone uptake) | [3] |

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the classical androgen receptor signaling pathway and the point of inhibition by flutamide.

Caption: Androgen receptor signaling and flutamide inhibition.

Experimental Workflow: Screening for AR Antagonists

This diagram outlines a typical workflow for identifying and characterizing androgen receptor antagonists.

Caption: Workflow for AR antagonist screening.

Experimental Protocols

Androgen Receptor Competitive Binding Assay

This protocol is designed to determine the binding affinity of flutamide or other test compounds to the androgen receptor by measuring their ability to displace a radiolabeled androgen.

Materials:

-

AR-positive cell line (e.g., LNCaP) or tissue cytosol expressing AR.

-

Radiolabeled androgen (e.g., [³H]-R1881 or [³H]-DHT).

-

Unlabeled androgen (e.g., R1881 or DHT) for determining non-specific binding.

-

Flutamide or other test compounds.

-

Binding buffer (e.g., TEGMD buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate, pH 7.4).

-

Scintillation vials and scintillation fluid.

-

Liquid scintillation counter.

-

96-well filter plates and vacuum manifold.

Procedure:

-

Preparation of Cell Lysate/Cytosol:

-

Culture AR-positive cells to confluency.

-

Harvest cells and wash with ice-cold PBS.

-

Resuspend the cell pellet in ice-cold binding buffer and homogenize.

-

Centrifuge at 100,000 x g for 1 hour at 4°C to obtain the cytosolic fraction (supernatant).

-

Determine the protein concentration of the cytosol using a standard protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Cytosol + radiolabeled androgen.

-

Non-specific Binding: Cytosol + radiolabeled androgen + excess unlabeled androgen (e.g., 1000-fold molar excess).

-

Competitive Binding: Cytosol + radiolabeled androgen + varying concentrations of flutamide/test compound.

-

-

Incubate the plate at 4°C for 18-24 hours to reach equilibrium.

-

-

Separation of Bound and Free Ligand:

-

Transfer the incubation mixtures to a 96-well filter plate.

-

Wash the filters rapidly with ice-cold binding buffer using a vacuum manifold to remove unbound radioligand.

-

-

Quantification:

-

Transfer the filters to scintillation vials.

-

Add scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor (flutamide).

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve.

-

Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Androgen Receptor Luciferase Reporter Gene Assay

This assay measures the ability of flutamide to inhibit androgen-induced transactivation of a reporter gene.

Materials:

-

A suitable mammalian cell line (e.g., PC3 or CHO cells, which have low endogenous AR expression).[4][9]

-

Expression vector for the human androgen receptor (hAR).[4][9]

-

Reporter plasmid containing an androgen-responsive element (ARE) driving the expression of a reporter gene (e.g., luciferase).[10][11]

-

A control plasmid for normalization of transfection efficiency (e.g., a plasmid expressing Renilla luciferase).

-

Transfection reagent.

-

Cell culture medium (phenol red-free medium supplemented with charcoal-stripped fetal bovine serum to remove endogenous steroids).

-

Androgen (e.g., DHT or the synthetic androgen R1881).[11][12]

-

Flutamide or other test compounds.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Cell Culture and Transfection:

-

Plate cells in a 96-well plate and allow them to attach overnight.

-

Co-transfect the cells with the hAR expression vector, the ARE-luciferase reporter plasmid, and the control plasmid using a suitable transfection reagent according to the manufacturer's protocol.[4][9]

-

Allow the cells to recover for 24 hours post-transfection.

-

-

Compound Treatment:

-

Replace the medium with fresh phenol red-free medium containing charcoal-stripped serum.

-

Treat the cells with:

-

Vehicle control.

-

Androgen alone (e.g., 1 nM DHT).

-

Androgen + varying concentrations of flutamide.

-

-

Incubate for 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells according to the luciferase assay kit manufacturer's instructions.

-

Measure both Firefly and Renilla luciferase activities using a luminometer.

-

-

Data Analysis:

-

Normalize the Firefly luciferase activity to the Renilla luciferase activity for each well to account for variations in transfection efficiency and cell number.

-

Calculate the fold induction of luciferase activity by the androgen relative to the vehicle control.

-

Plot the percentage of androgen-induced luciferase activity against the log concentration of flutamide.

-

Determine the IC50 value from the resulting dose-response curve.

-

In Vivo Study of Androgen Receptor Antagonism in a Mouse Model

This protocol describes a general approach to evaluate the in vivo efficacy of flutamide in a prostate cancer xenograft model.

Materials:

-

Immunocompromised mice (e.g., male nude or SCID mice).

-

Androgen-dependent prostate cancer cells (e.g., LNCaP).

-

Matrigel or other suitable extracellular matrix.

-

Flutamide.

-

Vehicle for flutamide administration (e.g., corn oil).

-

Calipers for tumor measurement.

-

Animal balance.

Procedure:

-

Tumor Cell Implantation:

-

Subcutaneously inject a suspension of LNCaP cells mixed with Matrigel into the flank of each mouse.

-

Monitor the mice for tumor growth.

-

-

Treatment:

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups:

-

Vehicle control.

-

Flutamide (e.g., administered daily by oral gavage).

-

-

Treat the mice for a predetermined period (e.g., 21-28 days).

-

-

Monitoring and Data Collection:

-

Measure tumor volume with calipers two to three times per week. (Tumor Volume = (Length x Width²)/2).

-

Monitor the body weight of the mice as an indicator of general health.

-

At the end of the study, euthanize the mice and excise the tumors.

-

Tumor weight can also be measured as an endpoint.

-

Optional: Collect blood for analysis of serum prostate-specific antigen (PSA) levels.

-

Optional: Perform histological and immunohistochemical analysis of the tumors.

-

-

Data Analysis:

-

Plot the mean tumor volume over time for each treatment group.

-

Compare the final tumor volumes and weights between the control and flutamide-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).

-

Assess the effect of flutamide on PSA levels and other relevant biomarkers.

-

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant institutional animal care and use committee (IACUC).

References

- 1. Flutamide - Wikipedia [en.wikipedia.org]

- 2. Hydroxyflutamide - Wikipedia [en.wikipedia.org]

- 3. Characteristics of interaction of the antiandrogen flutamide with the androgen receptor in various target tissues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cell-based assays for screening androgen receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reducing the effective dosage of flutamide on prostate cancer cell lines through combination with selenium nanoparticles: An in-vitro study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. selleckchem.com [selleckchem.com]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Suppression of mutant androgen receptors by flutamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. In Vitro Reporter Assays for Screening of Chemicals That Disrupt Androgen Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A new luciferase reporter gene assay for the detection of androgenic and antiandrogenic effects based on a human prostate specific antigen promoter and PC3/AR human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A New Luciferase Reporter Gene Assay for the Detection of Androgenic and Antiandrogenic Effects Based on a Human Prostate Specific Antigen Promoter and PC3/AR Human Prostate Cancer Cells | Semantic Scholar [semanticscholar.org]

Application Notes: Flutamide as a Tool to Investigate Hormone Resistance

Introduction

Flutamide is a nonsteroidal antiandrogen medication primarily utilized in the treatment of androgen-dependent conditions, most notably prostate cancer.[1][2] It functions as a competitive antagonist of the androgen receptor (AR), blocking the binding of androgens like testosterone and dihydrotestosterone (DHT).[3] This action inhibits the downstream signaling pathways that promote the growth and survival of prostate cancer cells.[1] Flutamide itself is a prodrug, rapidly metabolized in the liver to its more potent active form, 2-hydroxyflutamide.[1] Due to its specific mechanism of action, flutamide serves as an invaluable tool for researchers and drug development professionals to investigate the mechanisms of hormone resistance, a major challenge in cancer therapy. By developing cell lines resistant to flutamide, scientists can explore the molecular adaptations that allow cancer cells to evade androgen-targeted therapies. These application notes provide detailed protocols for utilizing flutamide to generate and characterize hormone-resistant prostate cancer cell models.

Mechanism of Action: Androgen Receptor Antagonism

Flutamide exerts its antiandrogenic effect by directly competing with endogenous androgens for the ligand-binding domain of the androgen receptor.[4] In normal signaling, androgen binding induces a conformational change in the AR, leading to its translocation to the nucleus, dimerization, and binding to androgen response elements (AREs) on DNA, thereby regulating the transcription of target genes involved in cell growth and proliferation.[1] Flutamide's active metabolite, 2-hydroxyflutamide, binds to the AR but does not induce the proper conformational change, preventing nuclear translocation and subsequent gene expression.[1] This blockade of androgen-stimulated growth is crucial for its therapeutic effect and its utility as a research tool.

Caption: Androgen receptor signaling and flutamide inhibition.

Data Presentation: Characterization of Flutamide Resistance

Chronic exposure of androgen-sensitive prostate cancer cells (e.g., LNCaP) to flutamide can lead to the development of resistant clones (e.g., LN-FLU).[5] These resistant cells exhibit significant molecular and phenotypic changes compared to their parental counterparts.

| Characteristic | LNCaP (Flutamide-Sensitive) | LN-FLU (Flutamide-Resistant) | Reference |

| Flutamide Sensitivity | Sensitive to anti-proliferative effects | Resistant to flutamide concentrations up to 20 µM | [5] |

| Androgen Receptor (AR) Expression | High | Lower expression compared to LNCaP | [5] |

| Cell Proliferation | Inhibited by flutamide | Not significantly inhibited by flutamide | [5] |

| Cyclin D1 Expression | Present | Significantly reduced | [5] |

| p16 Expression | Low | Overexpressed, indicating proliferation arrest | [5] |

| PI3K/Akt/mTOR Pathway | Active | Decreased phosphorylation and overall expression of Akt and mTOR | [5] |

| Cross-Resistance | Sensitive to Docetaxel | Less sensitive to Docetaxel | [5] |

Experimental Protocols

Protocol 1: Development of a Flutamide-Resistant Cell Line

This protocol describes the generation of an androgen-independent, flutamide-resistant cell line from an androgen-sensitive parental line, such as LNCaP, based on established methods.[5]

Materials:

-

LNCaP human prostate cancer cell line (ATCC CRL-1740)

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

2-hydroxy-flutamide (FLU), the active metabolite of flutamide

-

Cell culture flasks, plates, and consumables

Procedure:

-

Initial Culture: Culture LNCaP cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

-

Stepwise Flutamide Exposure:

-

Begin by exposing the LNCaP cells to a low concentration of 2-hydroxy-flutamide (e.g., 0.1 µM).

-

Culture the cells until they resume a stable growth rate. This may take several weeks.

-

Once the cells have adapted, gradually increase the concentration of 2-hydroxy-flutamide in a stepwise manner (e.g., 0.5 µM, 1 µM, 2 µM, and so on).

-